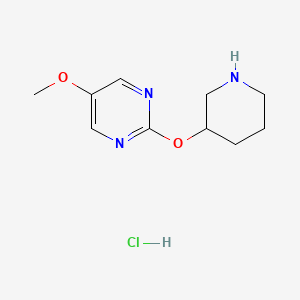
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as CHSQB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
V. Horishny and V. Matiychuk (2020) demonstrated a green chemistry approach for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, emphasizing water as an optimal medium, aligning with principles of green chemistry and yielding nearly quantitative results (Horishny & Matiychuk, 2020).
Antiviral Activities
P. Selvam et al. (2007) focused on the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, highlighting their efficacy against various respiratory and biodefense viruses, including strains of influenza and severe acute respiratory syndrome coronavirus, through rapid microwave-assisted synthesis (Selvam et al., 2007).
Anticancer and Antiparkinsonian Agents
Research by T. Abdel-Rahman (2006) on the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide towards various reagents revealed selective anticancer activity, demonstrating the compound's potential as a therapeutic agent (Abdel-Rahman, 2006). Additionally, Sunil Kumar et al. (2012) synthesized azetidinonyl/thiazolidinonyl quinazolinone derivatives, testing them as antiparkinsonian agents, with some compounds showing promising results (Kumar et al., 2012).
Novel PI3K Inhibitors and Anticancer Agents
Teng Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors and anticancer agents, indicating significant inhibition of PI3K/AKT/mTOR pathway and tumor growth in a nude mice model, proposing them as potent anticancer agents (Shao et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-amino-2-sulfanylquinazoline with 4-(cycloheptylamino)benzoyl chloride, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": ["4-amino-2-sulfanylquinazoline", "4-(cycloheptylamino)benzoyl chloride", "base", "oxidizing agent", "solvent"], "Reaction": ["Step 1: Dissolve 4-amino-2-sulfanylquinazoline in a suitable solvent and add a base to the reaction mixture.", "Step 2: Add 4-(cycloheptylamino)benzoyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 4: Oxidize the thioether to the desired product using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.", "Step 5: Purify the product by recrystallization or chromatography."] } | |
Número CAS |
451466-12-9 |
Nombre del producto |
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Fórmula molecular |
C22H23N3O2S |
Peso molecular |
393.51 |
Nombre IUPAC |
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28) |
Clave InChI |
DXZGXZCSCJPFDB-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



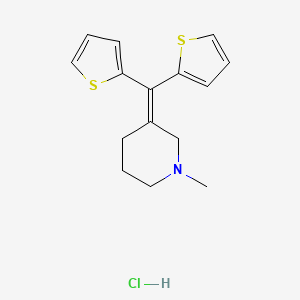

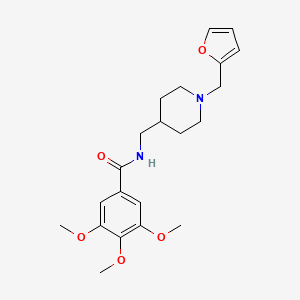
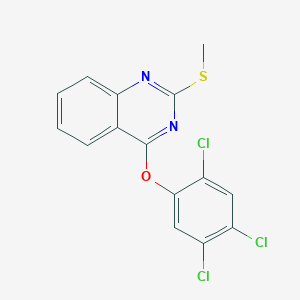
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

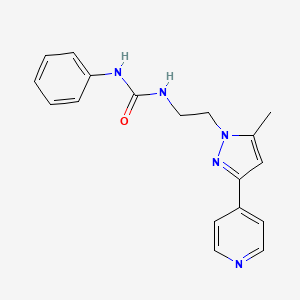
![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)
![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)
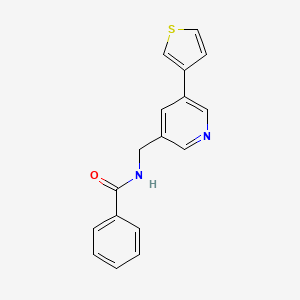
![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2818850.png)

